Tert-butyl 4-[3-[(2-chlorophenyl)carbamoyl]-1-(2,5-difluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-[3-[(2-chlorophenyl)carbamoyl]-1-(2,5-difluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate: is a complex organic compound that features a combination of various functional groups, including a pyrazole ring, a piperidine ring, and tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-[3-[(2-chlorophenyl)carbamoyl]-1-(2,5-difluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the piperidine ring, and the attachment of the tert-butyl ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group or other functional groups, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where halogen atoms or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments, to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the aromatic rings.
Scientific Research Applications
Biology: In biological research, the compound may be studied for its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound’s structure suggests it could be explored for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Tert-butyl 4-[3-[(2-chlorophenyl)carbamoyl]-1-(2,5-difluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- tert-butyl 4-((4-chlorophenyl)carbamothioyl)-3-methylpiperazine-1-carboxylate
Comparison: Compared to similar compounds, Tert-butyl 4-[3-[(2-chlorophenyl)carbamoyl]-1-(2,5-difluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate is unique due to the presence of both the pyrazole and piperidine rings, as well as the specific substitution pattern on the aromatic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[3-[(2-chlorophenyl)carbamoyl]-1-(2,5-difluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClF2N4O3/c1-26(2,3)36-25(35)32-12-10-16(11-13-32)18-15-33(22-14-17(28)8-9-20(22)29)31-23(18)24(34)30-21-7-5-4-6-19(21)27/h4-9,14-16H,10-13H2,1-3H3,(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFQTQHNUYQXBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN(N=C2C(=O)NC3=CC=CC=C3Cl)C4=C(C=CC(=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClF2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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